Eslicarbazepine

Übersicht

Beschreibung

Eslicarbazepin ist ein Antikonvulsivum, das hauptsächlich zur Behandlung von fokalen Anfällen bei Patienten mit Epilepsie eingesetzt wird. Es handelt sich um ein Prodrug, das im Körper schnell in seinen aktiven Metaboliten, Eslicarbazepin, umgewandelt wird. Eslicarbazepin wirkt, indem es spannungsabhängige Natriumkanäle hemmt, wodurch neuronale Membranen stabilisiert und eine wiederholte neuronale Aktivität verhindert werden .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Eslicarbazepinacetat umfasst die Acetylierung von Eslicarbazepin. Der Prozess umfasst typischerweise die folgenden Schritte:

Zerkleinern der Wirkstoffe: Der Wirkstoff, Eslicarbazepinacetat, wird zu einem feinen Pulver zerkleinert.

Mischen von Granulierungsmaterialien: Das zerkleinerte Eslicarbazepinacetat wird mit Granulierungsmaterialien wie Croscarmellose-Natrium und Povidon gemischt.

Granulieren: Die Mischung wird granuliert, um gleichmäßige Granulate zu bilden.

Trocknen: Die Granulate werden getrocknet, um Feuchtigkeit zu entfernen.

Zugabe von Hilfsstoffen: Weitere Hilfsstoffe wie Magnesiumstearat werden zu den getrockneten Granulaten hinzugefügt.

Tablettieren: Die endgültige Mischung wird zu Tabletten gepresst.

Industrielle Produktionsmethoden: In industriellen Umgebungen umfasst die Produktion von Eslicarbazepinacetat-Tabletten ähnliche Schritte, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Hochleistungsmischern, Granulatoren und Tablettenpressen, um die Einheitlichkeit und Konsistenz des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Eslicarbazepin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Hydrolyse: Eslicarbazepinacetat wird in der Leber schnell zu Eslicarbazepin hydrolysiert.

Konjugation: Eslicarbazepin wird durch Konjugation mit Glucuronsäure weiter metabolisiert.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Diese Reaktion findet in Gegenwart von Esterasen in der Leber statt.

Konjugation: Diese Reaktion beinhaltet das Enzym UDP-Glucuronosyltransferase.

Hauptprodukte:

- Das Hauptprodukt der Hydrolyse ist Eslicarbazepin.

- Das Hauptprodukt der Konjugation ist Eslicarbazepin-Glucuronid .

Wissenschaftliche Forschungsanwendungen

Focal Seizures

Eslicarbazepine is primarily approved as an adjunctive therapy for adults with partial-onset seizures. Its efficacy has been established through numerous clinical trials demonstrating significant reductions in seizure frequency.

- Clinical Trials : A pivotal study showed that this compound significantly reduced seizure frequency in patients with focal seizures. In a non-interventional study involving 117 patients, 82% achieved at least a 50% reduction in seizure frequency after three months of treatment .

| Study Duration | Patient Population | Dosage Range | Seizure Reduction Rate |

|---|---|---|---|

| 3 months | 117 patients | 400-1600 mg | 82% |

| 12 months | Varies | 800 mg/day | 62% seizure-free rate |

Elderly Patients

Research indicates that this compound is well-tolerated and effective in elderly patients with focal seizures. A retrospective survey involving patients over 65 years showed a retention rate of 69% and a responder rate of 62% after one year of treatment .

- Key Findings :

- Mean age: 71.2 years

- Average dose: 850 mg/day

- Common adverse effects: Dizziness, nausea, ataxia

Chronic Pain Management

Recent studies have explored the potential use of this compound in managing chronic pain conditions, such as fibromyalgia. A phase II clinical trial aimed to assess the efficacy of this compound in relieving pain associated with fibromyalgia.

- Study Design : This randomized, double-blind, placebo-controlled trial involved approximately 480 subjects over a period of 13 weeks, focusing on pain relief and safety .

| Treatment Group | Dosage | Duration |

|---|---|---|

| This compound | 400 mg / 800 mg / 1200 mg daily | Up to 13 weeks |

| Placebo | Identical appearance | Up to 13 weeks |

Case Study: Transition from Other Antiepileptics

In a post-authorisation study involving patients switching from carbamazepine or oxcarbazepine to this compound, significant improvements were noted:

Wirkmechanismus

Eslicarbazepine exerts its effects by inhibiting voltage-gated sodium channels. This inhibition stabilizes the inactivated state of the sodium channels, preventing their return to the activated state. This action reduces the likelihood of repetitive neuronal firing, which is a characteristic of seizure activity. The exact molecular targets and pathways involved include the voltage-gated sodium channels in neurons .

Vergleich Mit ähnlichen Verbindungen

- Carbamazepine

- Oxcarbazepine

- Levetiracetam

Comparison:

- Carbamazepine: Like eslicarbazepine, carbamazepine inhibits voltage-gated sodium channels. this compound has a higher selectivity for the inactivated state of the sodium channels, which may result in fewer side effects .

- Oxcarbazepine: this compound is a metabolite of oxcarbazepine. Both compounds share similar mechanisms of action, but this compound is thought to be more effective and less toxic .

- Levetiracetam: Unlike this compound, levetiracetam binds to the synaptic vesicle protein SV2A, which modulates neurotransmitter release. This difference in mechanism of action makes levetiracetam suitable for different types of seizures .

This compound stands out due to its higher selectivity for inactivated sodium channels and its favorable safety profile compared to older anticonvulsants .

Biologische Aktivität

Eslicarbazepine acetate (ESL) is a third-generation antiepileptic drug (AED) primarily used for the treatment of partial-onset seizures in adults and children. Its biological activity is characterized by its unique mechanism of action, pharmacokinetics, efficacy in clinical settings, and safety profile. This article presents a comprehensive overview of these aspects, supported by data tables and research findings.

This compound functions mainly as a voltage-gated sodium channel blocker . Unlike traditional sodium channel blockers, ESL selectively enhances slow inactivation of these channels while stabilizing the inactivated state, leading to reduced neuronal excitability and inhibition of sustained repetitive firing. This mechanism is crucial for its anticonvulsant properties and differentiates it from other AEDs like carbamazepine (CBZ) and oxcarbazepine (OXC) .

Key Mechanisms:

- Inhibition of Voltage-Gated Sodium Channels : ESL stabilizes the inactivated state of sodium channels, preventing their return to an active state.

- Inhibition of T-Type Calcium Channels : In vitro studies suggest that ESL also inhibits T-type calcium channels, contributing to its anticonvulsant effects .

Pharmacokinetics

The pharmacokinetic profile of this compound is notable for its high bioavailability, extensive metabolism, and elimination characteristics.

Clinical Efficacy

Numerous clinical trials have evaluated the efficacy of this compound as both monotherapy and adjunctive therapy for drug-resistant focal epilepsy. A systematic review indicated that ESL significantly reduces seizure frequency compared to placebo.

Summary of Clinical Trials:

- Study Population : Adults and children aged 2-77 years with drug-resistant focal epilepsy.

- Trial Design : Randomized controlled trials with treatment durations ranging from 12 to 18 weeks.

- Results :

Safety Profile

While this compound is generally well-tolerated, some adverse effects have been reported:

- Common Side Effects : Dizziness, nausea, somnolence, vomiting, and diplopia.

- Discontinuation Rates : Higher among patients receiving ESL compared to placebo due to side effects .

Case Studies

A post-authorisation study involving patients transitioning from other AEDs to ESL demonstrated significant reductions in seizure frequency:

Eigenschaften

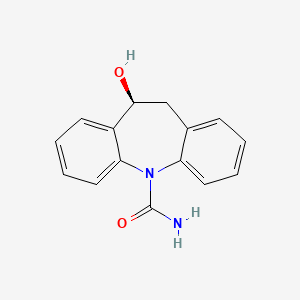

IUPAC Name |

(5S)-5-hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8,14,18H,9H2,(H2,16,19)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMPDWHIDQYTSHX-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316900 | |

| Record name | Eslicarbazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The precise mechanism(s) by which eslicarbazepine exerts anticonvulsant activity is unknown but is thought to involve inhibition of voltage-gated sodium channels. | |

| Record name | Eslicarbazepine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14575 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

104746-04-5 | |

| Record name | Eslicarbazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104746-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eslicarbazepine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104746045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eslicarbazepine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14575 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Eslicarbazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (10S)-10-hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.238.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESLICARBAZEPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5VXA428R4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of eslicarbazepine and its active metabolite?

A1: this compound acetate (ESL) is a prodrug rapidly hydrolyzed to this compound, its major active form. Both ESL and this compound exhibit anticonvulsant activity, primarily by stabilizing the inactivated state of voltage-gated sodium channels (VGSCs). [] This prevents the channels from returning to an active state, thereby suppressing repetitive neuronal firing, a hallmark of epileptic seizures. [, , ]

Q2: Does this compound affect other ion channels besides VGSCs?

A2: Yes, in addition to its effects on VGSCs, this compound has been shown to inhibit both high and low-affinity hCaV3.2 inward currents, potentially contributing to its antiepileptic effects. [] Notably, it exhibits a higher affinity for hCaV3.2 channels compared to carbamazepine. []

Q3: Does this compound demonstrate selectivity for specific states of the VGSC?

A3: Research suggests that ESL and this compound interact selectively with the inactive state of VGSCs rather than the resting state. [] This selective interaction might contribute to their anticonvulsant efficacy and potentially minimize effects on normally functioning neurons. [, ]

Q4: How does this compound's mechanism differ from older generation dibenzazepines like carbamazepine?

A4: While both this compound and carbamazepine target VGSCs, this compound demonstrates a lower affinity for the resting state of the channels and acts by enhancing slow inactivation rather than altering fast inactivation. [] This difference may contribute to a potentially improved safety profile for this compound. []

Q5: What is the chemical structure of this compound acetate?

A5: this compound acetate is a dibenzazepine derivative, structurally related to carbamazepine and oxcarbazepine. It is the (S)-enantiomer of 10-acetoxy-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide. [, , ]

Q6: How is this compound acetate metabolized in the body?

A6: Following oral administration, this compound acetate undergoes rapid and extensive first-pass hydrolysis to this compound, primarily in the liver. [, , , ] This process is facilitated by human arylacetamide deacetylase (AADAC), primarily found in the liver and intestines. [] this compound is further metabolized to a lesser extent into (R)-licarbazepine and oxcarbazepine. []

Q7: What is the primary route of elimination for this compound and its metabolites?

A7: this compound and its metabolites are primarily eliminated through renal excretion. [] Approximately 66% of this compound is excreted renally, emphasizing the need for dosage adjustments in patients with renal impairment. [, ]

Q8: Does this compound acetate exhibit any clinically significant drug interactions?

A8: Yes, co-administration of this compound acetate with certain medications can alter its pharmacokinetics. For instance, drugs like phenobarbital, phenytoin, and carbamazepine can induce this compound clearance, potentially requiring dosage adjustments. [] Conversely, this compound acetate can decrease the plasma exposure of oral contraceptives and simvastatin. []

Q9: How does co-administration of carbamazepine affect this compound exposure?

A9: Population pharmacokinetic analysis revealed that co-administering carbamazepine with ESL significantly increases this compound clearance and consequently decreases its area under the curve (AUC). [] This interaction might necessitate ESL dose adjustments based on individual patient response and seizure control. []

Q10: What is the clinical efficacy of this compound acetate in treating epilepsy?

A10: Clinical trials have demonstrated that ESL, administered once daily, effectively reduces seizure frequency in adults with partial-onset seizures. [, , , , ] Notably, ESL demonstrated efficacy both as adjunctive therapy and monotherapy in clinical trials. [, , ]

Q11: Have there been studies investigating the efficacy of this compound acetate in specific patient populations, such as those with newly diagnosed epilepsy?

A11: Yes, a prospective, multicenter study investigated this compound acetate monotherapy in patients with newly diagnosed partial epilepsy. [] The study found this compound monotherapy to be effective and safe in this population. []

Q12: What is the general safety and tolerability profile of this compound acetate?

A12: Clinical trials indicate that ESL is generally well-tolerated, with most adverse events being mild to moderate in severity. [, , ] The most frequently reported side effects include dizziness, somnolence, and headache, typically occurring early in treatment. [, ]

Q13: Is there a risk of hyponatremia associated with this compound acetate use?

A13: While this compound acetate is generally considered to have a favorable safety profile compared to older dibenzazepines, a potential for hyponatremia exists. [] Monitoring sodium levels during treatment, especially in patients with pre-existing risk factors, is advisable. []

Q14: What formulations of this compound acetate are currently available?

A14: this compound acetate is commercially available in tablet form. [, ] For pediatric patients or those with difficulty swallowing tablets, pharmacists can compound oral suspensions using commercially available ESL tablets and appropriate vehicles. []

Q15: Can this compound acetate tablets be crushed for administration?

A15: Yes, a study confirmed the bioequivalence of crushed versus intact ESL tablets, indicating that crushing the tablets does not significantly affect this compound bioavailability. [] Crushing ESL tablets and administering them with applesauce can be an option for patients unable to swallow whole tablets. []

Q16: Are there any ongoing research efforts investigating potential alternative applications for this compound acetate?

A16: While primarily used for epilepsy, research suggests that ESL might hold therapeutic potential in other areas. For instance, its structural similarity to carbamazepine and oxcarbazepine makes it a candidate for treating neuropathic pain. [] Further research is necessary to fully explore these potential applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.